molecular formula C16H21N3O3 B12632210 N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea CAS No. 919349-81-8

N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea

Cat. No.: B12632210
CAS No.: 919349-81-8
M. Wt: 303.36 g/mol
InChI Key: JJDVVVZBXOIAQF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group attached to one nitrogen atom and a 3-nitrophenyl group attached to the other nitrogen atom through a prop-2-en-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can be achieved through a multi-step process:

    Formation of the Prop-2-en-1-yl Intermediate: The initial step involves the preparation of the prop-2-en-1-yl intermediate. This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the corresponding nitrostyrene.

    Cyclohexylamine Addition: The nitrostyrene intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the desired urea compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products

    Reduction: N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine, 3-nitroprop-2-en-1-amine, carbon dioxide.

Scientific Research Applications

N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and prop-2-en-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-[2-(4-nitrophenyl)prop-2-en-1-yl]urea: Similar structure but with the nitro group in the para position.

    N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea: Reduction product of the nitro compound.

    N-Cyclohexyl-N’-[2-(3-methoxyphenyl)prop-2-en-1-yl]urea: Methoxy derivative with different electronic properties.

Uniqueness

N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is unique due to the presence of the nitro group in the meta position, which influences its reactivity and biological activity. The combination of the cyclohexyl and prop-2-en-1-yl groups also imparts distinct physicochemical properties that differentiate it from other similar compounds.

Properties

CAS No.

919349-81-8

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(3-nitrophenyl)prop-2-enyl]urea

InChI

InChI=1S/C16H21N3O3/c1-12(13-6-5-9-15(10-13)19(21)22)11-17-16(20)18-14-7-3-2-4-8-14/h5-6,9-10,14H,1-4,7-8,11H2,(H2,17,18,20)

InChI Key

JJDVVVZBXOIAQF-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)NC1CCCCC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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